5-Amino-2-fluoro-3-iodobenzoic acid
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Overview
Description
5-Amino-2-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-3-iodobenzoic acid to introduce a nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group, resulting in the formation of this compound. The reaction conditions often involve the use of concentrated sulfuric acid and reducing agents such as iron powder or tin chloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Amino-2-fluoro-3-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-3-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-fluoro-5-iodobenzoic acid
- 2-Fluoro-5-iodobenzoic acid
- 2-Amino-5-iodobenzoic acid
Uniqueness
5-Amino-2-fluoro-3-iodobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of amino, fluoro, and iodo functionalities, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
5-amino-2-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,10H2,(H,11,12) |
InChI Key |
ZAAILYJAMFFHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)I)N |
Origin of Product |
United States |
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